Cas no 4261-04-5 (3H-imidazo4,5-bpyridin-7-amine hydrochloride)
3H-imidazo4,5-bpyridin-7-amine hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 7aH-Imidazo[4,5-b]pyridin-7-amine
- 3H-imidazo4,5-bpyridin-7-amine hydrochloride
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- Inchi: 1S/C6H6N4/c7-4-1-2-8-6-5(4)9-3-10-6/h1-3,5H,7H2
- InChI Key: GFBKBWPWIVWBNC-UHFFFAOYSA-N
- SMILES: C12=NC=NC1C(N)=CC=N2
Computed Properties
- Exact Mass: 134.05938
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
Experimental Properties
- Melting Point: 330-335 °C
- PSA: 63.1
3H-imidazo4,5-bpyridin-7-amine hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029181678-1g |
7aH-Imidazo[4,5-b]pyridin-7-amine |
4261-04-5 | 95% | 1g |
$749.70 | 2023-09-01 | |
| Chemenu | CM150893-1g |
7aH-imidazo[4,5-b]pyridin-7-amine |
4261-04-5 | 95% | 1g |
$830 | 2021-08-05 | |
| Chemenu | CM150893-1g |
7aH-imidazo[4,5-b]pyridin-7-amine |
4261-04-5 | 95% | 1g |
$*** | 2023-03-30 | |
| Enamine | EN300-1605373-0.05g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 0.05g |
$216.0 | 2023-06-04 | |
| Enamine | EN300-1605373-0.1g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 0.1g |
$322.0 | 2023-06-04 | |
| Enamine | EN300-1605373-0.25g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 0.25g |
$459.0 | 2023-06-04 | |
| Enamine | EN300-1605373-0.5g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 0.5g |
$723.0 | 2023-06-04 | |
| Enamine | EN300-1605373-1.0g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 1g |
$928.0 | 2023-06-04 | |
| Enamine | EN300-1605373-2.5g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 2.5g |
$1819.0 | 2023-06-04 | |
| Enamine | EN300-1605373-5.0g |
3H-imidazo[4,5-b]pyridin-7-amine hydrochloride |
4261-04-5 | 95% | 5g |
$2692.0 | 2023-06-04 |
3H-imidazo4,5-bpyridin-7-amine hydrochloride Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Yukiya Kitayama Polym. Chem., 2014,5, 2784-2792
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Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
Additional information on 3H-imidazo4,5-bpyridin-7-amine hydrochloride
7aH-Imidazo[4,5-b]pyridin-7-amine (CAS No: 4261-04-5): A Comprehensive Overview
The compound 7aH-imidazo[4,5-b]pyridin-7-amine (CAS No: 4261-04-5) is a heterocyclic aromatic amine that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazopyridine family, which is known for its unique structural features and diverse biological activities. The imidazo[4,5-b]pyridine scaffold is a fused bicyclic system comprising an imidazole ring fused to a pyridine ring, creating a rigid and planar structure that often exhibits favorable pharmacokinetic properties.
Recent studies have highlighted the potential of 7aH-imidazo[4,5-b]pyridin-7-amine as a lead compound in drug discovery efforts targeting various therapeutic areas. For instance, researchers have explored its role as a neuroprotective agent, where its ability to modulate oxidative stress and inflammation has shown promise in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's unique electronic properties and hydrogen bonding capabilities make it an attractive candidate for enzyme inhibition studies, particularly against key enzymes involved in disease pathways.
In the realm of anticancer research, 7aH-imidazo[4,5-b]pyridin-7-amine has been investigated for its potential as a chemotherapeutic agent. Preclinical studies have demonstrated its ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index. The compound's mechanism of action involves interference with cellular signaling pathways and modulation of key oncogenes, making it a compelling candidate for further development.
The synthesis of imidazo[4,5-b]pyridine derivatives, including 7aH-imidazo[4,5-b]pyridin-7-amine, has been optimized through various methodologies to enhance yield and purity. Recent advancements in catalytic asymmetric synthesis have enabled the production of enantiomerically pure derivatives, which are crucial for studying stereochemical effects on biological activity. These synthetic innovations have significantly contributed to the scalability of the compound for preclinical and clinical testing.
From an analytical standpoint, the characterization of CAS No: 4261-04-5 has benefited from cutting-edge techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. These methods have provided detailed insights into the compound's molecular structure and purity, ensuring its reliability for downstream applications.
Looking ahead, the continued exploration of imidazo[4,5-b]pyridine derivatives is expected to yield novel insights into their therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are fostering innovative approaches to optimize these compounds for clinical use. As research progresses, 7aH-imidazo[4,5-b]pyridin-7-amie may emerge as a cornerstone in the development of next-generation therapeutics.
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